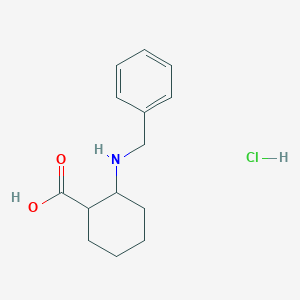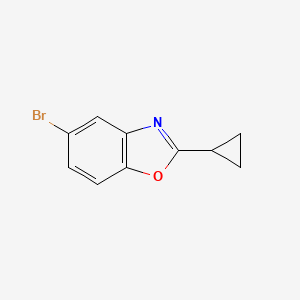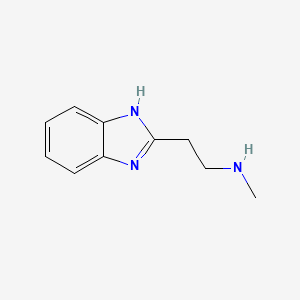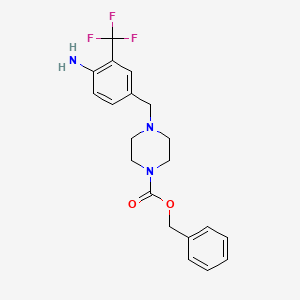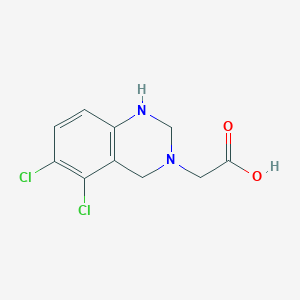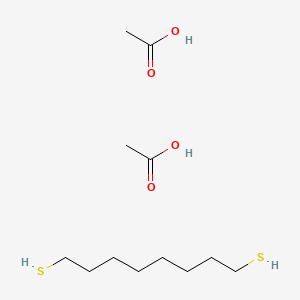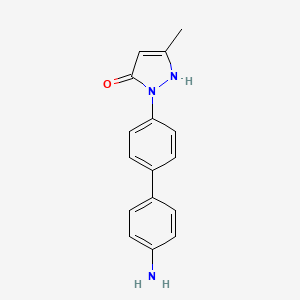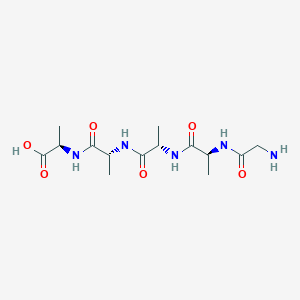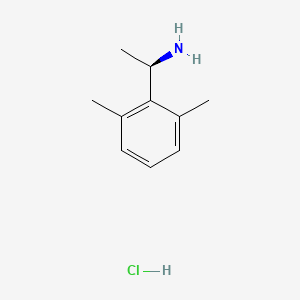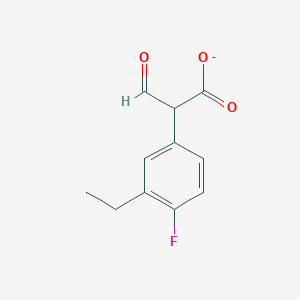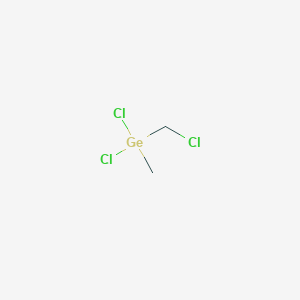
Chloromethylmethyldichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethylmethyldichlorogermane is a chemical compound with the molecular formula C2H5Cl3Ge . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Chloromethylmethyldichlorogermane consists of carbon ©, hydrogen (H), chlorine (Cl), and germanium (Ge) atoms . For a detailed molecular structure analysis, it would be best to use specialized software or online services that provide structural analysis of molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of Chloromethylmethyldichlorogermane can be found in specialized chemical databases . These properties include its molecular weight, density, melting point, boiling point, and other relevant data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organometallic Chemistry
- Chloromethylmethyldichlorogermane and related compounds have been explored in the field of organometallic chemistry. For instance, trichlorosilylation of chlorogermanes has been studied, leading to the production of trichlorosilylgermanes and other novel compounds (Müller et al., 1999).
- Such compounds are often characterized by their physical properties like being distillable liquids, and their formation processes involve complex reactions with other elements like silicon and tin.
Environmental and Health Impact Studies
- Chlorinated compounds, including those related to chloromethylmethyldichlorogermane, have been the subject of environmental and health impact studies. For example, research on trihalomethanes (THMs), which are by-products of water chlorination, reveals concerns about their potential toxicity to humans (Medeiros et al., 2019).
Photophysical Characterization for Biological Applications
- Chlorins, which can be related to chlorinated organometallic compounds, have been synthesized and characterized for their photophysical properties. These studies are crucial for potential applications in biology and medicine, such as in photosensitizers or fluorophores (Borbas et al., 2008).
Forensic Science Applications
- Modified chloromethyl compounds have been used in forensic science. For example, chloromethyl phenyltrichlorosilane-modified silica spheres have been developed for sensitive and selective detection of latent fingerprints (Huang et al., 2015). This showcases the versatility of chloromethyl compounds in practical applications beyond traditional chemical research.
Electrochemical Synthesis and Material Science
- In the field of material science, polygermanes have been prepared by electroreduction of diorganodichlorogermanes, demonstrating the potential of these compounds in developing new materials with unique properties (Aeiyach et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloro-(chloromethyl)-methylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYKGAWNPVGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](CCl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700869 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethylmethyldichlorogermane | |
CAS RN |
6727-63-5 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

